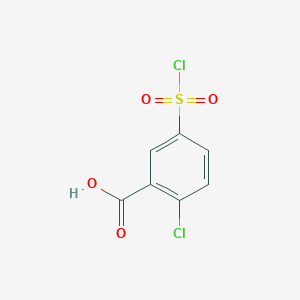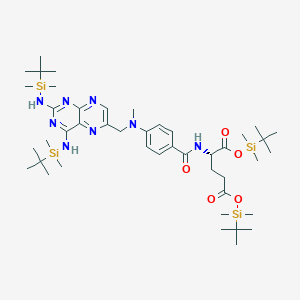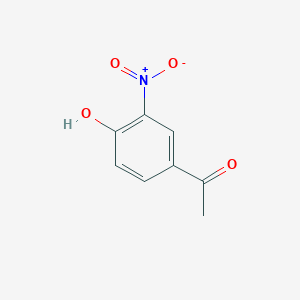
4'-Hydroxy-3'-nitroacetophenone
Vue d'ensemble
Description
4’-Hydroxy-3’-nitroacetophenone is an organic compound with the molecular formula C8H7NO4. It is characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to an acetophenone backbone. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Hydroxy-3’-nitroacetophenone can be synthesized through the nitration of 4-hydroxyacetophenone. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the acetophenone .
Industrial Production Methods: In industrial settings, the production of 4’-Hydroxy-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, depending on the desired substitution product
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed:
Reduction: 4’-Hydroxy-3’-aminoacetophenone
Substitution: Various substituted acetophenones
Oxidation: Quinones and other oxidized derivatives
Applications De Recherche Scientifique
4’-Hydroxy-3’-nitroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4’-Hydroxy-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- 4’-Methoxy-3’-nitroacetophenone
- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone
- 5’-Bromo-2’-hydroxy-3’-nitroacetophenone
Comparison: 4’-Hydroxy-3’-nitroacetophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity patterns. Compared to its analogs, such as 4’-Methoxy-3’-nitroacetophenone, the hydroxyl group in 4’-Hydroxy-3’-nitroacetophenone provides additional sites for hydrogen bonding and nucleophilic substitution, making it more versatile in chemical synthesis .
Propriétés
IUPAC Name |
1-(4-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKVWGVSHRIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212586 | |
| Record name | 4-Hydroxy-3-Nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-56-1 | |
| Record name | 4-Hydroxy-3-nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-Nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6322-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-Nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electrochemical behavior of 4'-Hydroxy-3'-nitroacetophenone and what does it suggest about its reactivity?
A1: Cyclic voltammetry studies of this compound in an aprotic solvent (CH3CN) revealed a quasi-reversible electron transfer process []. This suggests that the molecule can undergo both reduction and oxidation reactions, indicating its potential to act as both an electron donor and acceptor. The calculated heterogeneous rate constant of electron transfer further supports its reactivity [].
Q2: How does this compound perform as a starting material in organic synthesis?
A2: this compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including O-benzylation, bromination, and reduction, leading to valuable intermediates like 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol []. This intermediate plays a crucial role in synthesizing (R,R)-formoterol, highlighting the compound's utility in pharmaceutical synthesis [].
Q3: Has this compound or its derivatives shown any promising biological activity?
A3: Yes, this compound itself demonstrated potential as an antileishmanial agent, exhibiting significant activity against the promastigote form of Leishmania amazonensis []. Furthermore, derivatives of this compound, specifically benzoxazoles synthesized using it as a starting material, exhibited potent inhibitory activity against cysteine and serine proteases, including papain and trypsin []. These findings suggest potential applications in developing new treatments for parasitic diseases and conditions involving protease dysregulation.
Q4: Can you elaborate on the use of this compound in active site titration of cysteine proteases?
A4: While not extensively discussed in the provided abstracts, this compound's close structural similarity to α-bromo-4-hydroxy-3-nitroacetophenone suggests a potential application in active site titration of cysteine proteases []. This technique relies on the reactivity of the compound with the thiol group present in the active site of these enzymes. The reaction leads to a measurable change that allows for the determination of active enzyme concentration.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
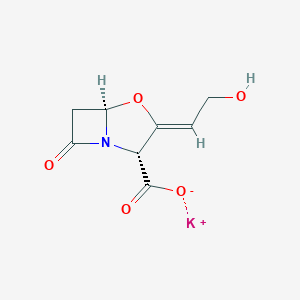
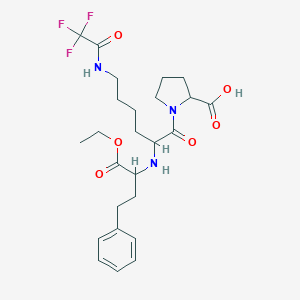
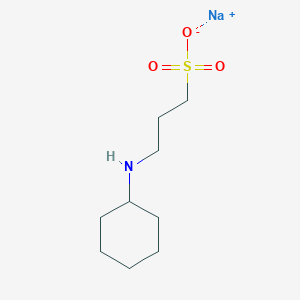
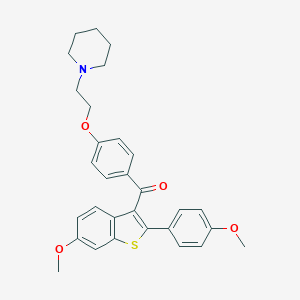
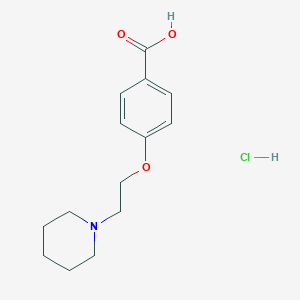
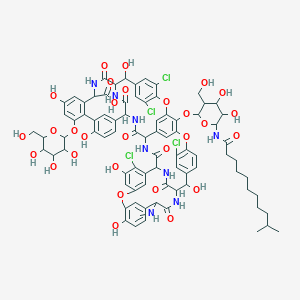
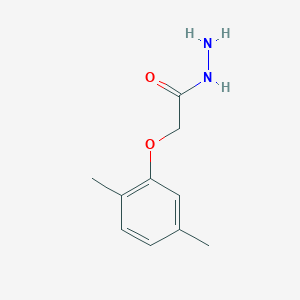

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B18094.png)
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
